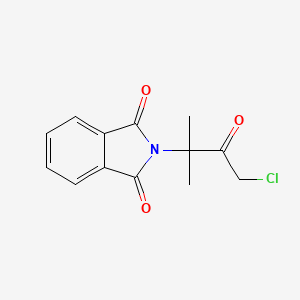
2-(4-chloro-2-methyl-3-oxobutan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methyl-3-oxobutan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione, commonly known as CCMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CCMI is a derivative of thalidomide, which is a well-known drug used for the treatment of various conditions such as leprosy, multiple myeloma, and certain inflammatory diseases.
Applications De Recherche Scientifique
Reactions and Intermediate Formation
The compound has been involved in addition and cycloaddition reactions of electrophilic vinyl nitroso compounds. For instance, 1-Chlorobutane-2,3-dione 2-oxime, a related compound, reacts with sodium carbonate, forming oxazines stereoselectively in the presence of olefins. This reaction is believed to involve an intermediate similar to the compound of interest. These intermediates act as electrophiles towards indole and other compounds, leading to various alkylation products (Gilchrist & Roberts, 1983).
Complex Formation with Metal Ions
Research has shown that complexes of Sr(II), Cr(II), and Al(III) with ligands including derivatives of the compound can be formed. These complexes have been investigated using pH metric techniques in dioxane-water mixtures, indicating potential applications in coordination chemistry (Tekade et al., 2018).
Ultrasonic and Molecular Interaction Studies
Ultrasonic studies have been conducted on N-Phthaloyl compounds, including derivatives of the compound, in various solvents. These studies focus on molecular interactions and could provide insights into drug transmission and absorption (Tekade et al., 2019).
Structural and Vibrational Analysis
In-depth analysis of the structural and vibrational aspects of related compounds, such as 2-chloro-1H-isoindole-1,3(2H)-dione, has been conducted using spectroscopic methods. These studies offer insights into the fundamental properties of these compounds, potentially aiding in the development of new materials or pharmaceuticals (Arjunan et al., 2009).
Synthesis of Derivatives
The compound has been used in the synthesis of various derivatives, such as N-(Arylaminomethyl)-phthalimides. These derivatives are synthesized using N-hydroxymethylphthalimide and aryl-amines, and their crystallographic analyses have been conducted to understand their molecular structure (Sena et al., 2007).
Propriétés
IUPAC Name |
2-(4-chloro-2-methyl-3-oxobutan-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-13(2,10(16)7-14)15-11(17)8-5-3-4-6-9(8)12(15)18/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTQLRHQNFFQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CCl)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methyl-3-oxobutan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2433496.png)
![N-(3-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2433499.png)
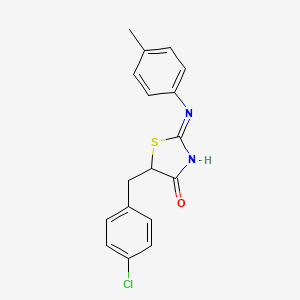
![3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(3-phenylpropyl)urea](/img/structure/B2433501.png)
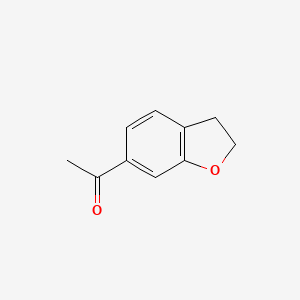
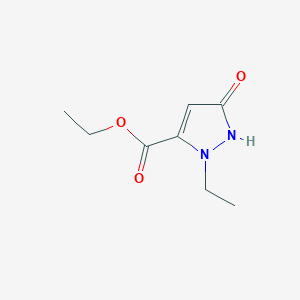
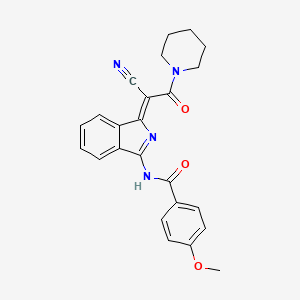
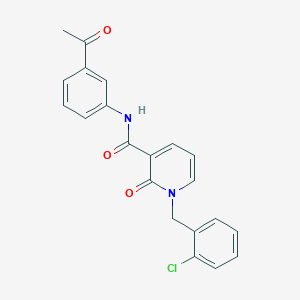
![ethyl 2-{[(4-nitrophenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2433510.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide](/img/structure/B2433512.png)
![4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B2433514.png)
![3-[(2-Fluorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2433516.png)
![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine](/img/structure/B2433517.png)